N-Boc-1-ethynylcyclobutanamine

Overview

Description

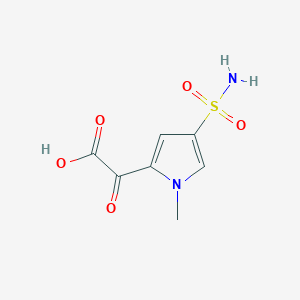

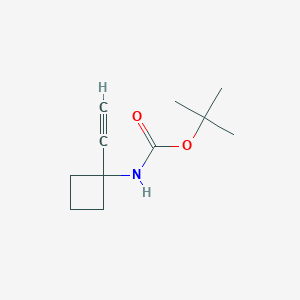

N-Boc-1-ethynylcyclobutanamine, also known as tert-butyl N-(1-ethynylcyclobutyl)carbamate, is a useful research chemical . It has a molecular weight of 195.26 and a molecular formula of C11H17NO2 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES: CC©©OC(=O)NC1(CCC1)C#C .Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.26 and a molecular formula of C11H17NO2 . Its IUPAC Name is tert-butyl N-(1-ethynylcyclobutyl)carbamate .Scientific Research Applications

1. Pharmaceutical Development and Biological Applications

Glycemic Control and Weight Loss : N-Boc-1-ethynylcyclobutanamine derivatives, like Boc5, have been identified as non-peptidic agonists at glucagon-like peptide-1 receptors. These compounds show promise in eliciting antidiabetic and antiobesity effects. Boc5, in particular, has been demonstrated to induce durable restoration of glycemic control and promote weight (fat) loss in diabetic mice, showcasing its potential as a therapeutic agent for diabetes and obesity management (Su et al., 2008).

Gene Delivery : Novel biodegradable poly(disulfide amine)s containing this compound derivatives have shown high transfection efficiency and low cytotoxicity, positioning them as promising nonviral gene delivery carriers. These compounds have superior buffering capacity and the ability to facilitate the escape of DNA from the endosomal compartment, significantly contributing to gene therapy research (Ou et al., 2008).

2. Material Science and Polymer Chemistry

- Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group, a component of this compound, is utilized in organic synthesis and polymer materials chemistry as a protective group. Its significance is particularly noted in the study of thermal decomposition behavior of polymers, aiding in the synthesis and understanding of polymer stability and degradation (Jing et al., 2019).

3. Photocatalysis and Environmental Applications

- Visible Light Photocatalysis : this compound derivatives have been explored for photocatalytic applications, particularly in the field of air cleaning. For instance, N-doped (BiO)2CO3 hierarchical microspheres self-assembled by nanosheets (N-BOC) exhibit excellent visible light photocatalytic activity and high photochemical stability and durability, presenting new avenues for environmental pollution control (Dong et al., 2012).

4. Synthetic Chemistry

- Chemoselective Ligations and Conjugations : this compound and its derivatives have been applied in synthetic chemistry for native chemical ligation at phenylalanine, enabling the synthesis of complex peptides and proteins. This application is pivotal for the synthesis of bioactive compounds and the development of new synthetic methodologies (Crich & Banerjee, 2007).

Mechanism of Action

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-(1-ethynylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-11(7-6-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGDOLWJFQBSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)

![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)

![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)

![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)